4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine
Description
4-Chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine ring fused to a pyran ring at the [4,3-d] position. Pyranopyrimidines, in general, are recognized for their broad biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as highlighted in .
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5(6)8(10)12-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWNEJOFAKLNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrano[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrano[4,3-d]pyrimidine core.
Chloromethylation: The chloromethyl group is introduced using chloromethylating agents like chloromethyl methyl ether (MOMCl) or formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to improve efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrimidine ring.
Cyclization and Annulation: The pyrano[4,3-d]pyrimidine core can be further modified through cyclization and annulation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrano[4,3-d]pyrimidines, while oxidation reactions can produce pyrano[4,3-d]pyrimidine N-oxides.
Scientific Research Applications
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the pyrano[4,3-d]pyrimidine core can form specific interactions with active sites, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Substituent Variations in Pyrano[4,3-d]pyrimidine Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Chlorine vs. Aromatic Substituents : The chloromethyl group in the target compound contrasts with aromatic substituents (e.g., 4-chlorophenyl in ), which may enhance π-π stacking interactions in biological targets.
- Complex Derivatives: CB-5083 demonstrates that advanced functionalization (e.g., benzylamino and indole groups) can confer potent enzymatic inhibition, though the target compound’s simpler structure may lack such specificity .
Isomeric Pyranopyrimidines: Positional Effects
Table 2: Comparison with 5H-Pyrano[2,3-d]pyrimidinones
Key Observations :
- Positional Isomerism: Pyrano[2,3-d]pyrimidines (e.g., ) differ in nitrogen and oxygen placement, altering electronic properties and hydrogen-bonding capacity compared to the [4,3-d] isomer.
- Thioxo vs. Oxo Groups : Thioxo derivatives (e.g., 2b ) exhibit distinct NMR shifts (δ ~12.50 ppm for SH) and may enhance metal-binding affinity compared to oxo analogs.
Biological Activity
4-Chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrano-pyrimidine ring system. This compound has garnered interest due to its unique structural properties and potential biological activities. The presence of chlorine substituents significantly influences its reactivity and pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₈Cl₂N₂O
- Molecular Weight : 219.07 g/mol
Biological Activity Overview
Research indicates that compounds in the pyrano-pyrimidine class exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Specific studies on this compound have highlighted its potential in various therapeutic applications.
Antimicrobial Activity
Studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- A compound with a similar structure exhibited inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 25 µg/mL .
Anticancer Properties
The anticancer potential of pyrano-pyrimidines has been documented in several studies. For example:
- A related pyrimidine compound was tested against the A431 vulvar epidermal carcinoma cell line and showed significant inhibition of cell proliferation, migration, and invasion .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class have been shown to act as inhibitors of key enzymes such as Angiotensin Converting Enzyme (ACE), which is crucial in hypertension management .
- DNA Interaction : Some studies suggest that similar compounds can interact with DNA repair mechanisms in cells, potentially leading to apoptosis in cancer cells .
Research Findings and Case Studies
Synthesis Methods
The synthesis of this compound typically involves several methodologies:
- Cyclization Reactions : Utilizing appropriate precursors under specific conditions to form the pyrano-pyrimidine framework.
- Substitution Reactions : The chloromethyl group can be substituted with various nucleophiles to yield derivatives with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
